Adenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Sleep-wake regulation

Adenosine plays a crucial role in promoting sleep. As wakefulness prolongs, adenosine levels rise in the brain, binding to adenosine receptors and promoting sleepiness. Conversely, caffeine, a common stimulant, works by blocking these receptors, allowing for continued wakefulness [].

Neuroprotection

Research suggests adenosine's neuroprotective properties. It can help reduce excitotoxicity, a process where excessive neuronal activity leads to cell death. Additionally, adenosine may promote the survival of neurons after injury [].

Brain function and cognition

Studies explore how adenosine influences various cognitive functions like learning, memory, and decision-making. The specific effects depend on the type of adenosine receptor activated and the brain region involved [].

Adenosine Research in Other Systems

Beyond neuroscience, adenosine research extends to other vital systems:

Cardiovascular system

Adenosine can dilate blood vessels and decrease heart rate, potentially offering therapeutic benefits for heart conditions [].

Inflammation and immunity

Research explores the role of adenosine in modulating the immune response. It may have potential for treating inflammatory diseases [].

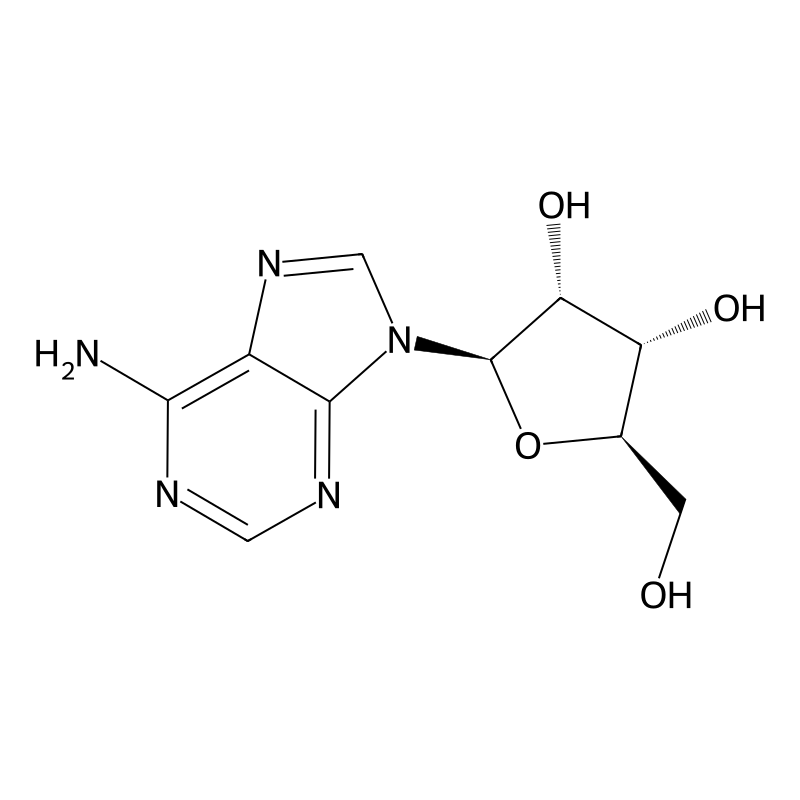

Adenosine is a purine nucleoside composed of the nitrogenous base adenine and the five-carbon sugar ribose. It plays a critical role in cellular metabolism and energy transfer, primarily as a component of adenosine triphosphate (ATP), which is known as the energy currency of the cell. Structurally, adenosine is formed when adenine is attached to ribose via a glycosidic bond at the 1' carbon atom of ribose. In physiological conditions, adenosine exists predominantly in its ionized form as adenosine monophosphate (AMP) or as part of ATP and adenosine diphosphate (ADP) .

Adenosine acts as a signaling molecule through four G-protein coupled adenosine receptors (A₁ receptor, A₂ₐ receptor, A₂ᵦ receptor, and A₃ receptor) []. Binding of adenosine to these receptors triggers various cellular responses, including:

- Inhibition of neuronal activity: A₁ and A₃ receptors are primarily inhibitory, promoting sleep and reducing anxiety.

- Vasodilation: A₂ receptors mediate relaxation of smooth muscle cells in blood vessels, increasing blood flow.

- Anti-inflammatory effects: Adenosine can suppress inflammatory responses through A₂ₐ receptor activation.

- Chest pain: Due to vasodilation in the coronary arteries.

- Shortness of breath: Caused by bronchoconstriction in some individuals.

- Headache: Likely due to transient changes in blood flow.

- Hydrolysis of Adenosine Triphosphate: The hydrolysis of ATP to ADP releases energy, which is utilized for various cellular functions:This reaction is reversible, allowing for ATP regeneration from ADP and inorganic phosphate .

- Phosphorylation: Adenosine can be phosphorylated to form adenosine monophosphate by adenosine kinase:

- Deamination: Adenosine can also be converted to inosine through deamination, catalyzed by adenosine deaminase:

Adenosine has several important biological functions:

- Signaling Molecule: It acts as a signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response modulation.

- Regulation of Sleep and Wakefulness: Adenosine levels increase during wakefulness and decrease during sleep, influencing sleep regulation.

- Cardiovascular Effects: It has protective effects on the heart by reducing heart rate and promoting coronary vasodilation .

Adenosine can be synthesized through several methods:

- Enzymatic Synthesis: The primary method involves the hydrolysis of ATP to AMP by ecto-5'-nucleotidase or through the action of cytosolic 5-nucleotidase on AMP:

- Chemical Synthesis: Various chemical methods have been developed to synthesize adenosine derivatives through reactions such as acylation and cross-coupling reactions involving palladium catalysts .

Adenosine has diverse applications in medicine and research:

- Pharmaceuticals: It is used in treatments for arrhythmias, where it helps restore normal heart rhythm.

- Research Tool: In studies investigating cellular metabolism and signaling pathways.

- Therapeutic Uses: Potential applications in neuroprotection, cancer therapy, and anti-inflammatory treatments .

Research has demonstrated that adenosine interacts with various receptors, particularly the A1, A2A, A2B, and A3 adenosine receptors. These interactions influence numerous physiological processes:

- Cardiovascular Effects: Activation of A1 receptors can lead to decreased heart rate.

- Neurotransmission Modulation: A2A receptor activation can modulate neurotransmitter release in the brain.

- Immune Response Regulation: Adenosine influences immune cell activity through its receptors .

Several compounds share structural similarities with adenosine, each exhibiting unique properties:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Guanosine | Similar nucleobase | Functions primarily in protein synthesis and signaling |

| Cytidine | Similar nucleobase | Involved in RNA synthesis; less energy-related roles |

| Uridine | Similar nucleobase | Plays a role in RNA metabolism; less interaction with ATP pathways |

| Inosine | Derived from adenosine | Acts as a precursor for purines; involved in energy transfer |

| Adenosine triphosphate | Phosphorylated form | Main energy carrier in cells; involved in metabolic processes |

Adenosine stands out due to its dual role as both a building block for nucleotides and a signaling molecule that regulates various biological functions. Its unique position in cellular metabolism and signaling pathways highlights its importance compared to other similar compounds .

Adenosine is an organic compound with the molecular formula C₁₀H₁₃N₅O₄ and a molecular weight of 267.24 grams per mole [1] [3] [6]. The compound consists of ten carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration [1] [3]. The monoisotopic mass of adenosine is precisely 267.096754 atomic mass units, providing accurate mass spectrometric identification [3] [4].

Table 1.1: Molecular Formula and Mass Properties of Adenosine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₄ | PubChem, ChemSpider [1] [3] |

| Molecular Weight (g/mol) | 267.24 | PubChem, ChemSpider, ChemicalBook [1] [3] [6] |

| Monoisotopic Mass (g/mol) | 267.096754 | ChemSpider, Exposome-Explorer [3] [4] |

| CAS Number | 58-61-7 | PubChem, ChemicalBook [1] [6] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | PubChem, Exposome-Explorer [1] [4] |

| Chemical Name | 6-amino-9-β-D-ribofuranosyl-9H-purine | Pfizer Medical Information [40] |

| ChEBI ID | CHEBI:16335 | PubChem [1] |

| PubChem CID | 60961 | PubChem [1] |

Adenine-Ribose β-N9-Glycosidic Bond Configuration

The structural architecture of adenosine is fundamentally defined by the β-N9-glycosidic bond that connects the adenine base to the ribose sugar moiety [1] [18] [21]. This critical linkage forms between the nitrogen atom at position 9 (N9) of the adenine purine ring and the anomeric carbon (C1') of the β-D-ribofuranose sugar [9] [10] [14]. The glycosidic bond exhibits β-configuration, meaning the adenine base projects away from the ribose ring in the equatorial position relative to the sugar's hydroxyl groups [15] [18].

The formation of the β-N9-glycosidic bond occurs through a condensation reaction mechanism, where the hydroxyl group at the C1' position of ribose reacts with the hydrogen atom at the N9 position of adenine, resulting in the elimination of one water molecule [11] [14]. This nucleophilic substitution reaction establishes the covalent bond that characterizes all purine nucleosides [14] [15]. The bond formation follows an SN1-like mechanism with the anomeric carbon developing partial positive charge during the reaction process [14].

The β-N9-glycosidic linkage in adenosine demonstrates remarkable stability under physiological conditions, though it can undergo hydrolysis under extreme pH conditions or elevated temperatures [12]. Research has shown that the spontaneous cleavage of the glycosidic bond in adenosine proceeds through an acid- and base-independent mechanism at neutral pH, with a calculated half-life of approximately 6000 years at 25°C [12]. The thermodynamics of glycosidic bond cleavage reveal an activation enthalpy of 28.0 kilocalories per mole and a free energy of activation of 32.9 kilocalories per mole [12].

The stereochemical configuration of the β-N9-glycosidic bond is essential for the biological recognition and function of adenosine [26]. The β-anomeric configuration places the adenine base in an anti-conformation relative to the ribose ring, which is the preferred orientation for most nucleoside-protein interactions [26] [30]. This anti-conformation allows optimal positioning of the adenine base for hydrogen bonding and π-π stacking interactions with target proteins while minimizing steric hindrance with the ribose hydroxyl groups [26].

Stereochemistry and Conformational Analysis

The stereochemistry of adenosine is characterized by four defined stereocenters located at the C1', C2', C3', and C4' positions of the ribofuranose ring, with the absolute configuration designated as (2R,3R,4S,5R) [1] [3] [4]. This specific stereochemical arrangement corresponds to the naturally occurring β-D-ribofuranose configuration found in ribonucleic acid and cellular metabolites [32] [33]. The stereochemical integrity of these centers is crucial for the biological activity and molecular recognition properties of adenosine [20] [26].

The conformational analysis of adenosine reveals complex dynamic behavior, particularly in the ribofuranose ring system, which adopts different puckered conformations to minimize torsional strain [29] [32] [33]. The ribose ring predominantly exists in equilibrium between two major conformational states: the C3'-endo (North) conformation and the C2'-endo (South) conformation [29] [32] [35]. In the C3'-endo conformation, the C3' carbon atom lies above the plane formed by C1', O4', and C4', while in the C2'-endo conformation, the C2' carbon occupies this position [31] [35].

Table 1.3: Ribose Ring Conformational Data for Adenosine

| Conformation Type | Pseudorotation Angle (P) | Puckering Amplitude | Occurrence Frequency | Reference |

|---|---|---|---|---|

| C3'-endo (North) | 0° to 36° | Variable | Predominant in RNA-like structures | [29] [32] |

| C2'-endo (South) | 144° to 180° | Variable | Found in specific binding contexts | [28] [33] |

| C4'-exo (East) | 72° to 108° | Variable | Intermediate states | [29] [34] |

| O4'-endo (West) | 216° to 252° | Variable | Rare conformations | [29] [36] |

Nuclear magnetic resonance spectroscopy studies have demonstrated that the ribose ring conformation in adenosine is influenced by environmental factors, including temperature, pH, and the presence of interacting molecules [20] [23]. Vicinal proton-proton coupling constants provide quantitative measures of the conformational preferences, with J-coupling values between H1'-H2' and H2'-H3' serving as diagnostic indicators of the predominant ring pucker [20] [23]. Molecular mechanics calculations using the MM2 force field have confirmed that modifications at the C1' position significantly impact the conformational equilibrium of the ribofuranose ring [20] [23].

The conformational flexibility of adenosine extends beyond the ribose ring to include rotation around the glycosidic bond, characterized by the chi (χ) torsion angle defined by O4'-C1'-N9-C4 [26] [30]. The anti-conformation (χ ≈ -120°) represents the energetically favored state for adenosine in solution and in most protein-bound complexes [26] [30]. However, certain protein environments can stabilize the syn-conformation (χ ≈ +60°), where the adenine base rotates over the ribose ring [26]. This conformational adaptability is essential for the diverse biological functions of adenosine and its recognition by different enzyme systems [29] [30].

XLogP3

Associated Chemicals

Adenosine diphosphate; 58-64-0

Wikipedia

Drug Warnings

Following iv injection of adenosine, new arrhythmias (ventricular premature complexes [VPCs], atrial premature complexes, atrial fibrillation, sinus bradycardia, sinus tachycardia, skipped beats, and varying degrees of AV nodal block) frequently appear at the time of conversion to normal sinus rhythm. These arrythmias generally last only a few seconds and resolve without intervention. However, transient or prolonged episodes of asystole, sometimes fatal, have been reported with iv injection of adenosine. Ventricular fibrillation has been reported rarely with iv injection of the drug, including both resuscitated and fatal events. In most cases, these adverse effects occurred in patients receiving concomitant therapy with digoxin or, less frequently, digoxin and verapamil, although a causal relationship has not been established.

Some clinicians state that adenosine should not be used in patients with wide-complex tachycardias of unknown origin because of the risk of inducing potentially serious arrhythmias, including atrial fibrillation with a rapid ventricular rate or prolonged asystole with severe hypotension in preexcited tachycardias (eg, atrial flutter); the drug also may induce ventricular fibrillation in patients with severe coronary artery disease.

Appropriate resuscitative measures should be readily available.

For more Drug Warnings (Complete) data for Adenosine (16 total), please visit the HSDB record page.

Biological Half Life

... The plasma half-life of adenosine is less than 10 seconds.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: adenosine: matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid

Analyte: adenosine; matrix: chemical purity; procedure: dissolution in acetic anhydride and anhydrous acetic acid; potentiometric titration with perchloric acid

Clinical Laboratory Methods

Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet absorption at 254 nm and comparison to standards (chemical purity)

Analyte: adenosine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 228 nm or mass spectrometry detection; limit of detection: 105 pmol

Analyte: adenosine; matrix: blood (whole); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 380 nm (emission); limit of detection: 0.2 pmol

Analyte: adenosine; matrix: urine; procedure: capillary electrophoresis with ultraviolet detection at 260 nm; limit of detection: 2 umol

Interactions

Adenosine effects are potentiated by dipyridamole. Thus, smaller doses of adenosine may be effective in the presence of dipyridamole.

Carbamazepine has been reported to increase the degree of heart block produced by other agents. As the primary effect of adenosine is to decrease conduction through the A-V node, higher degrees of heart block may be produced in the presence of carbamazepine.

Dates

Maiuolo J, Oppedisano F, Gratteri S, Muscoli C, Mollace V: Regulation of uric acid metabolism and excretion. Int J Cardiol. 2016 Jun 15;213:8-14. doi: 10.1016/j.ijcard.2015.08.109. Epub 2015 Aug 14. [PMID:26316329]

Cui F, Wang J, Li F, Fan J, Qu G, Yao X, Lei B: Investigation of the Interaction between Adenosine and Human Serum Albumin by Fluorescent Spectroscopy and Molecular Modeling Chinese Journal of Chemistry. 2008 Apr 16;26(4):661-665.

Singh S, McKintosh R: Adenosine . [PMID:30085591]

Uematsu T, Kozawa O, Matsuno H, Niwa M, Yoshikoshi H, Oh-uchi M, Kohno K, Nagashima S, Kanamaru M: Pharmacokinetics and tolerability of intravenous infusion of adenosine (SUNY4001) in healthy volunteers. Br J Clin Pharmacol. 2000 Aug;50(2):177-81. doi: 10.1046/j.1365-2125.2000.00214.x. [PMID:10930971]

Iskandrian AS: Adenosine myocardial perfusion imaging. J Nucl Med. 1994 Apr;35(4):734-6. [PMID:8151404]

Levene PA, Tipson RS: THE RING STRUCTURE OF ADENOSINE. Science. 1931 Nov 20;74(1925):521. doi: 10.1126/science.74.1925.521. [PMID:17798867]

SINGHER HO, MILLMAN N: The adenosine-triphosphatase activity of smooth muscle. Fed Proc. 1946;5(1 Pt 2):202. [PMID:21064444]

Notghi A, Low CS: Myocardial perfusion scintigraphy: past, present and future. Br J Radiol. 2011 Dec;84 Spec No 3:S229-36. doi: 10.1259/bjr/14625142. [PMID:22723530]

Palani G, Ananthasubramaniam K: Regadenoson: review of its established role in myocardial perfusion imaging and emerging applications. Cardiol Rev. 2013 Jan-Feb;21(1):42-8. doi: 10.1097/CRD.0b013e3182613db6. [PMID:22643345]

FDA Approved Drug Products: Adenocard (Adenosine) Intravenous Injection (Discontinued)

FDA Approved Drug Products: Adenoscan (Adenosine) Intravenous Injection (Discontinued)

Dailymed: Adenocard (Adenosine) Intravenous Injection

Compounds compounds in Ferraras et al. Small-molecule inhibition of siderophore biosynthesis in Mycobacterium tuberculosis and Yersinia pestis. Nat. Chem. Biol. 1, 29-32 (2005).

Eust quio et al. Discovery and characterization of a marine bacterial SAM-dependent chlorinase Nature Chemical Biology, doi: 10.1038/NChemBio.2007.56, published online 2 December 2007. http://www.nature.com/naturechemicalbiology

Vilardaga et al. Conformational cross-talk between alpha2A-adrenergic and mu-opioid receptors controls cell signaling Nature Chemical Biology, doi: 10.1038/nchembio.64, published online 13 January 2008. http://www.nature.com/naturechemicalbiology

Arora, P. et al.

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Buter et al. Mycobacterium tuberculosis releases an antacid that remodels phagosomes. Nature Chemical Biology, doi: 10.1038/s41589-019-0336-0, published online 19 August 2019

Gardner et al. Engineering CAR-T Cells to Activate Small-Molecule Drugs in situ. Nature Chemical Biology, DOI: 10.1038/s41589-021-00932-1, published online 30 December 2021

Explore Compound Types